1-Naphthalen-1-ylimidazolidine-2-thione
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Overview
Description
1-Naphthalen-1-ylimidazolidine-2-thione is a heterocyclic compound that features a naphthalene ring fused with an imidazolidine-2-thione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-1-ylimidazolidine-2-thione typically involves the reaction of naphthylamine with carbon disulfide and an appropriate amine under controlled conditions. One common method includes the use of N-heterocyclic carbene (NHC) catalysts to promote the aza-benzoin/aza-acetalization domino reactions . This method allows for the efficient formation of the imidazolidine-2-thione ring with high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalen-1-ylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted imidazolidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-ylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In the context of anti-HIV activity, it inhibits viral enzymes, preventing the replication of the virus .
Comparison with Similar Compounds
1-Naphthalen-1-ylimidazolidine-2-thione can be compared with other imidazolidine-2-thione derivatives and naphthalene-based compounds:
Imidazolidine-2-thione Derivatives: These compounds share the imidazolidine-2-thione core but differ in their substituents, which can significantly alter their chemical and biological properties.
Naphthalene-Based Compounds: Compounds like naphthalene-1-thiol and naphthalene-1-amine share the naphthalene ring but have different functional groups, leading to distinct reactivity and applications.
Similar Compounds
- Naphthalene-1-thiol
- Naphthalene-1-amine
- Imidazolidine-2-thione derivatives
Properties
CAS No. |
30488-00-7 |
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Molecular Formula |
C13H12N2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-naphthalen-1-ylimidazolidine-2-thione |
InChI |
InChI=1S/C13H12N2S/c16-13-14-8-9-15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,14,16) |
InChI Key |
ABXQVILZWXJCGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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